(2-(Trifluoromethyl)quinolin-4-yl)methanamine
Description
Properties
IUPAC Name |
[2-(trifluoromethyl)quinolin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c12-11(13,14)10-5-7(6-15)8-3-1-2-4-9(8)16-10/h1-5H,6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNGBSMTUJQKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501265551 | |
| Record name | 2-(Trifluoromethyl)-4-quinolinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501265551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185292-60-7 | |
| Record name | 2-(Trifluoromethyl)-4-quinolinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185292-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)-4-quinolinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501265551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Multi-Step Organic Synthesis
The synthesis of (2-(Trifluoromethyl)quinolin-4-yl)methanamine typically proceeds via multi-step organic reactions involving:
- Formation of quinoline core structures with appropriate substitution.
- Introduction of the trifluoromethyl group at the 2-position.
- Functionalization at the 4-position to install the methanamine group.
A common approach includes the reaction of (2-aminoquinolin-4-yl)carbaldehyde with trifluoromethanesulfonic acid, which forms an intermediate carbamic acid. This intermediate undergoes condensation to yield the target methanamine-substituted quinoline.
Specific Reaction Conditions
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) are preferred for their ability to dissolve reactants and stabilize intermediates.
- Temperature: Reactions are typically carried out between 20°C and 130°C to optimize yield and selectivity.
- Acids and Bases: Acidic conditions (e.g., hydrochloric acid, trifluoroacetic acid) facilitate condensation steps, while bases such as potassium carbonate or sodium hydroxide are used in hydrolysis or neutralization steps.
- Catalysts: Use of catalysts like potassium carbonate or cesium carbonate enhances reaction efficiency, especially in substitution or coupling steps.
Industrial Scale Considerations
For industrial production, batch or continuous flow reactors are employed with automated control over temperature, pressure, and reactant feed rates to ensure consistent quality. Purification typically involves crystallization or chromatographic techniques to isolate the pure compound from by-products and unreacted materials.
Detailed Preparation Methodology
This sequence highlights a sophisticated synthetic route involving modern organometallic and asymmetric catalysis techniques to achieve the desired substitution pattern and stereochemical purity.
Chemical Reaction Types Involved
- Suzuki Coupling: For introduction of trifluoromethyl groups via vinyl trifluoroborate reagents.
- Asymmetric Dihydroxylation: Employing chiral catalysts (AD-mix-α/β) to introduce stereochemistry.
- Nucleophilic Substitution: Epoxide ring-opening by amines to install the methanamine group.
- Hydrolysis and Condensation: Acid/base-mediated transformations to finalize the quinoline scaffold.
Research Findings and Optimization
- Use of continuous flow microreactors for magnesiation and electrophilic substitution steps has demonstrated improved yields and reaction control compared to batch processes.
- Enantioselective synthesis methods enable preparation of enantiopure 4-aminoquinoline derivatives, which are important for biological activity studies.
- Reaction conditions such as temperature, solvent choice, and reagent equivalents critically influence overall yield and purity.
Summary Table of Preparation Parameters
| Parameter | Details | Comments |
|---|---|---|
| Starting Material | 7-chloroquinoline or 4-hydroxyquinoline | Readily available quinoline precursors |
| Key Reagents | Sodium vinyl trifluoroborate, amines, AD-mix catalysts | Facilitate trifluoromethylation and amination |
| Solvents | DMF, t-BuOH/H2O mixture | Polar aprotic and protic solvents for different steps |
| Temperature Range | 0°C to 130°C | Low temperature for asymmetric steps; higher for coupling |
| Reaction Time | Minutes to hours | Flow chemistry reduces time significantly |
| Yield Range | 70% to 95% | High yields achievable with optimized protocols |
| Purification Methods | Crystallization, chromatography | Essential for removing side products |
Chemical Reactions Analysis
Types of Reactions
(2-(Trifluoromethyl)quinolin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions include a variety of quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties. These derivatives are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Scientific Research Applications
The compound's unique structure allows it to serve multiple roles in scientific research:
Chemistry
- Building Block : It acts as a crucial building block in the synthesis of complex organic molecules. Its trifluoromethyl group enhances the reactivity and stability of derivatives formed from it.
- Reagent in Organic Reactions : The compound is utilized in various organic reactions, including oxidation, reduction, and nucleophilic substitution, leading to a variety of quinoline derivatives with potential applications in pharmaceuticals and agrochemicals.
Biology
- Biological Activity : Research indicates that (2-(Trifluoromethyl)quinolin-4-yl)methanamine exhibits antimicrobial and anticancer properties. Studies suggest its potential as a lead compound for developing new drugs targeting specific biological pathways.
- Mechanism of Action : The compound has been shown to inhibit certain protein kinases involved in cell signaling, which can lead to apoptosis and cell cycle arrest in cancer cells. This mechanism underlines its potential therapeutic applications.
Medicine
- Drug Development : Ongoing research is focused on its use as a precursor for developing novel therapeutics aimed at various diseases, including cancer. The compound's ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.
Industry
- Specialty Chemicals Production : It is employed in producing specialty chemicals, dyes, and materials with unique properties due to its distinctive chemical reactivity.
Case Study 1: Anticancer Activity
A study explored the anticancer properties of derivatives synthesized from this compound. The derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating the compound's potential as a scaffold for developing anticancer agents .
Case Study 2: Antimicrobial Properties
Research focusing on the antimicrobial activity of this compound revealed promising results against several pathogenic bacteria and fungi. The mechanism was attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Mechanism of Action
The mechanism of action of (2-(Trifluoromethyl)quinolin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation. By binding to the active sites of these enzymes, the compound can modulate their activity, leading to various biological effects such as apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Pharmacological Comparison of Quinoline Derivatives
Key Observations
Impact of Trifluoromethyl Substitution :
- The 2,8-bis(trifluoromethyl) analogs (e.g., MQA) exhibit potent anti-ZIKV activity (EC₅₀ = 0.80 µM), surpassing mefloquine (EC₅₀ = 3.6 µM) . The dual -CF₃ groups likely enhance viral polymerase inhibition by increasing lipophilicity and target binding .
- In contrast, the single 2-CF₃ substitution in the target compound may reduce antiviral potency but improve selectivity due to fewer steric and electronic effects.
Role of the Amine Group :
- Methanamine (-CH₂NH₂) : The primary amine in the target compound may offer favorable pharmacokinetics, such as enhanced solubility and blood-brain barrier penetration, compared to bulkier substituents.
- Ethylenediamine (-NH(CH₂)₂NH₂) : In MQA, the extended amine chain improves hydrogen bonding with viral targets, contributing to its high selectivity index (SI = 243.75) .
Anticancer Activity: Analogs like 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine demonstrate moderate antiproliferative effects against breast cancer (MCF-7) cells, suggesting that electron-donating groups (e.g., trimethoxyphenyl) synergize with -CF₃ for cytotoxicity .
Biological Activity
(2-(Trifluoromethyl)quinolin-4-yl)methanamine is a synthetic compound belonging to the class of organofluorine compounds. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a trifluoromethyl group attached to a quinoline ring, may enhance its biological efficacy.
- Chemical Formula : C₁₂H₈F₆N₂
- Molecular Weight : 284.19 g/mol
The compound's structure contributes to its lipophilicity and bioavailability, which are crucial for its interaction with biological targets.
Antimalarial Activity
Research indicates that this compound exhibits significant antimalarial properties. Quinoline derivatives, in general, have been extensively studied for their efficacy against Plasmodium species, the causative agents of malaria.
- Mechanism of Action : Quinoline derivatives are believed to inhibit the crystallization of hematin, a byproduct of hemoglobin degradation in malaria parasites. This inhibition is critical for preventing parasite survival and proliferation .
Antimicrobial Properties
In addition to its antimalarial activity, this compound has shown promise as an antimicrobial agent. Studies have demonstrated that quinoline derivatives possess activity against various pathogens, including bacteria and fungi.
- Case Study : A series of quinoline derivatives were synthesized and tested for antimicrobial efficacy, revealing moderate to high activity against Staphylococcus aureus and other Gram-positive bacteria .
Antitubercular Activity
Quinoline derivatives have also been explored for their potential as anti-tuberculosis agents. The structural similarity of this compound to known antitubercular drugs suggests it may exhibit similar properties.
- Research Findings : Studies have indicated that certain quinoline compounds show substantial activity against Mycobacterium tuberculosis, suggesting that further research into this compound could yield valuable insights into new treatments for tuberculosis .
Structure-Activity Relationship (SAR)
The presence of trifluoromethyl groups in the structure of this compound enhances its biological activity by influencing its electronic properties and lipophilicity. These modifications can lead to improved binding affinity to biological targets.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Mefloquine | Mefloquine Structure | Established antimalarial drug |
| 2-Trifluoromethylquinoline | 2-Trifluoromethylquinoline Structure | Simpler structure with retained activity |
| 8-Hydroxyquinoline | 8-Hydroxyquinoline Structure | Known for chelation properties |
Synthesis Methods
Various synthetic routes have been developed for creating this compound. These methods often involve multi-step reactions that incorporate trifluoromethylation techniques to introduce the trifluoromethyl group effectively.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
